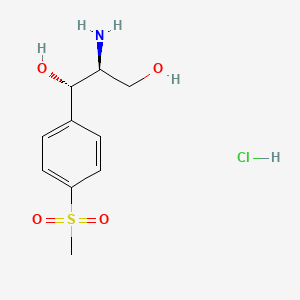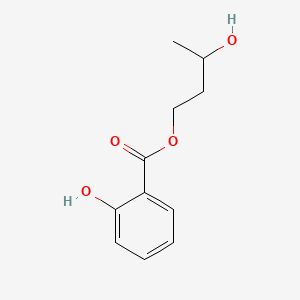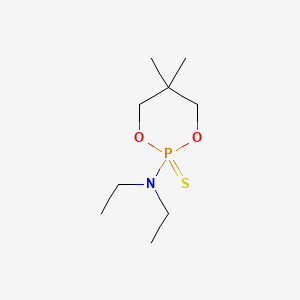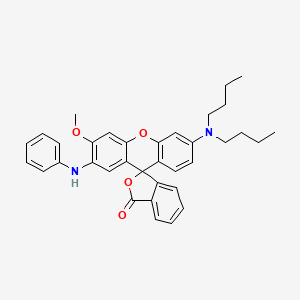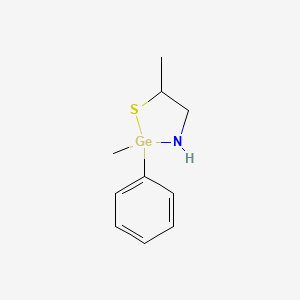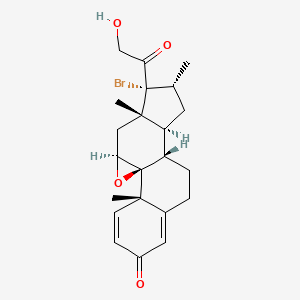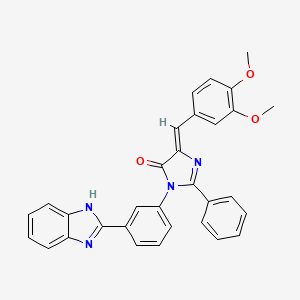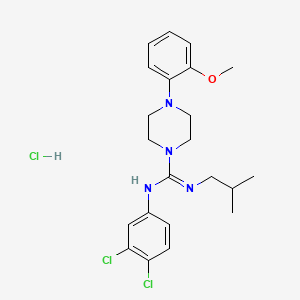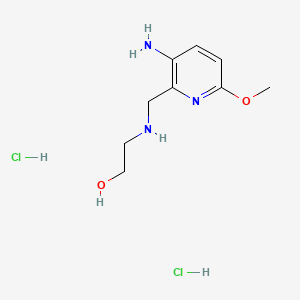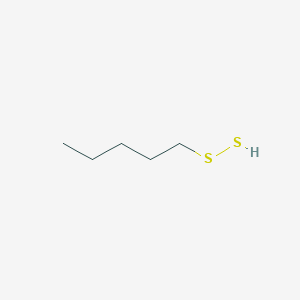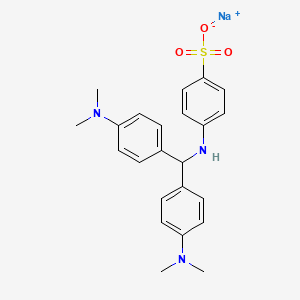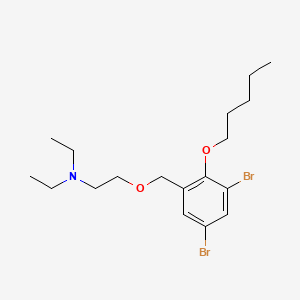
Triethylamine, 2-(3,5-dibromo-2-pentyloxybenzyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine, 2-(3,5-dibromo-2-pentyloxybenzyloxy)- is a chemical compound with a complex structure that includes triethylamine and a dibromo-pentyloxybenzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-(3,5-dibromo-2-pentyloxybenzyloxy)- typically involves multiple steps. The starting materials often include triethylamine and a dibromo-pentyloxybenzyloxy precursor. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Triethylamine, 2-(3,5-dibromo-2-pentyloxybenzyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .
Scientific Research Applications
Triethylamine, 2-(3,5-dibromo-2-pentyloxybenzyloxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical studies to investigate its effects on biological systems.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Triethylamine, 2-(3,5-dibromo-2-pentyloxybenzyloxy)- involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use. For example, in a biological system, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triethylamine derivatives and compounds with dibromo-pentyloxybenzyloxy groups. Examples include:
- Triethylamine, 2-(3,5-dibromo-2-methoxybenzyloxy)-
- Triethylamine, 2-(3,5-dibromo-2-ethoxybenzyloxy)-
Uniqueness
Triethylamine, 2-(3,5-dibromo-2-pentyloxybenzyloxy)- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of triethylamine and dibromo-pentyloxybenzyloxy groups makes it valuable for specific applications in research and industry .
Properties
CAS No. |
109593-75-1 |
|---|---|
Molecular Formula |
C18H29Br2NO2 |
Molecular Weight |
451.2 g/mol |
IUPAC Name |
2-[(3,5-dibromo-2-pentoxyphenyl)methoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H29Br2NO2/c1-4-7-8-10-23-18-15(12-16(19)13-17(18)20)14-22-11-9-21(5-2)6-3/h12-13H,4-11,14H2,1-3H3 |
InChI Key |
LQXINFJRTAAUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Br)Br)COCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



